2-phenyl-N'-(propan-2-ylidene)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide typically involves the condensation of 2-phenylquinoline-4-carbohydrazide with acetone. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carbohydrazide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted phenylquinoline compounds.
Scientific Research Applications
2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoline-4-carbohydrazide
- N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide
- Quinoline-4-carbohydrazide derivatives
Uniqueness
2-phenyl-N’-(propan-2-ylidene)quinoline-4-carbohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and hydrazide moieties allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-phenyl-N-(propan-2-ylideneamino)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H17N3O/c1-13(2)21-22-19(23)16-12-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h3-12H,1-2H3,(H,22,23) |
InChI Key |
QBPRFHYUADEPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.